molecular formula C22H25F3N4O2 B2606217 N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1049510-00-0

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2606217
CAS RN: 1049510-00-0
M. Wt: 434.463
InChI Key: URKKWLGWUKQJNN-UHFFFAOYSA-N
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Description

“N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and other biologically active compounds . The trifluoromethyl group attached to a phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure analysis would require more specific information such as an X-ray crystallography study or high-resolution NMR data. Unfortunately, such data does not appear to be available based on the information retrieved .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and melting point .

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to "N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been explored for their anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including 1-(4-phenylpiperazin-1-yl)-propanamides, which showed significant anticonvulsant activity across several preclinical models. These compounds demonstrated broad spectra of activity and high protective indexes, indicating a better safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Cardiovascular Applications

N-Phenylpiperazine derivatives, closely related to the chemical structure of interest, have been studied for their potential in treating cardiovascular diseases. Zhao et al. (2015) investigated the binding mechanism of these derivatives to α1A-adrenoceptor, a target relevant for cardiovascular conditions, using molecular docking and high-performance affinity chromatography. The study identified key binding sites and concluded that the binding was primarily driven by electrostatic forces and hydrogen bonds (Zhao et al., 2015).

Serotonin Receptor Affinity

Arylpiperazine derivatives have been shown to possess high affinity for 5-HT1A serotonin receptors. Glennon et al. (1988) synthesized a series of 4-substituted 1-arylpiperazines, demonstrating that these compounds have high affinity for 5-HT1A sites, suggesting potential applications in the development of treatments for disorders related to serotonin dysregulation (Glennon et al., 1988).

Mechanism of Action

Target of Action

The primary target of the compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide, also known as N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, is the dopamine D2 receptor . This compound has an affinity to the dopamine D2 receptor of 115 nM . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . This makes it a good hit for further development as a multifunctional ligand .

Mode of Action

This compound interacts with its molecular targets at the molecular level . The compound’s interaction with its targets and any resulting changes were studied using homology modeling, molecular docking, and molecular dynamics .

Biochemical Pathways

The compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide affects the dopamine and serotonin pathways due to its affinity to D1, D2, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These receptors are involved in various neurological and psychological processes, including mood, reward, addiction, and pain perception.

Result of Action

In behavioral studies, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide decreases amphetamine-induced hyperactivity measured as spontaneous locomotor activity in mice . Additionally, it improves memory consolidation after acute treatment in mice . It induces anxiogenic activity 30 minutes after acute treatment, but this effect is no longer observed 60 minutes after administration .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future studies could focus on elucidating the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O2/c23-22(24,25)17-6-4-7-18(16-17)27-21(31)20(30)26-10-5-11-28-12-14-29(15-13-28)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKKWLGWUKQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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